![molecular formula C11H28O3SSi3 B12559910 2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane CAS No. 174475-86-6](/img/structure/B12559910.png)
2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane is a complex organosilicon compound It is characterized by the presence of a tert-butylsulfanyl group and a trioxatrisilinane core, which is a silicon-oxygen framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of tert-butylsulfanyl ethyl derivatives with a silicon-based precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like platinum or palladium complexes to facilitate the formation of the silicon-oxygen framework .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, incorporating advanced purification techniques such as distillation or chromatography to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different silicon-containing products.
Substitution: The silicon-oxygen framework allows for substitution reactions, where different functional groups can be introduced
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of organolithium or Grignard reagents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tert-butylsulfanyl group can yield tert-butylsulfoxide or tert-butylsulfone, while substitution reactions can introduce various organic groups into the silicon-oxygen framework .
Wissenschaftliche Forschungsanwendungen
2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry and potential biological activities.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in medical devices.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings .
Wirkmechanismus
The mechanism of action of 2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane involves its interaction with various molecular targets. The tert-butylsulfanyl group can participate in redox reactions, while the silicon-oxygen framework provides stability and reactivity. The compound can interact with enzymes and proteins, potentially affecting biological pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 2-[2-(chlorosulfonyl)ethoxy]acetate
- Ethyl 2-(tert-Butylsulfanyl)acetate
- 2-(tert-Butylsulfanyl)ethanol
Uniqueness
Compared to similar compounds, 2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane stands out due to its silicon-oxygen framework, which imparts unique chemical and physical properties. This framework enhances its stability and reactivity, making it suitable for a wide range of applications in research and industry .
Eigenschaften
CAS-Nummer |
174475-86-6 |
|---|---|
Molekularformel |
C11H28O3SSi3 |
Molekulargewicht |
324.66 g/mol |
IUPAC-Name |
2-(2-tert-butylsulfanylethyl)-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C11H28O3SSi3/c1-11(2,3)15-9-10-18(8)13-16(4,5)12-17(6,7)14-18/h9-10H2,1-8H3 |
InChI-Schlüssel |
UTJVDPBFZRDAPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SCC[Si]1(O[Si](O[Si](O1)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


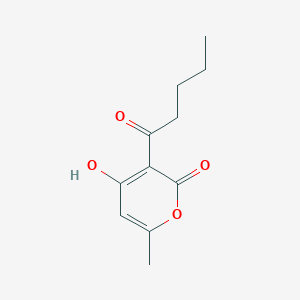
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-](/img/structure/B12559832.png)

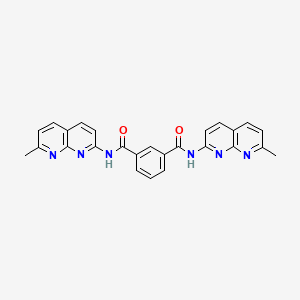
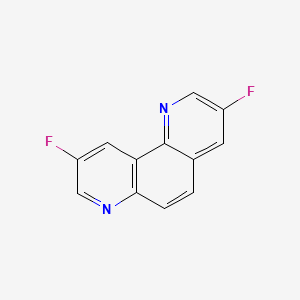
![Methyl 2-formyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B12559856.png)
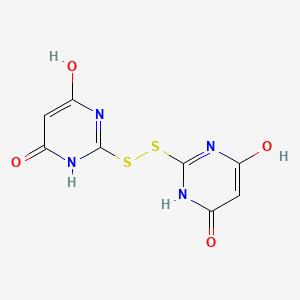
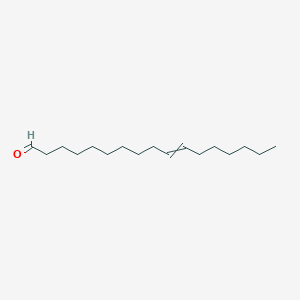
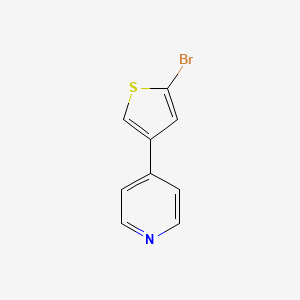
![Diethyl {[4-(hydroxymethyl)phenoxy]methyl}phosphonate](/img/structure/B12559880.png)
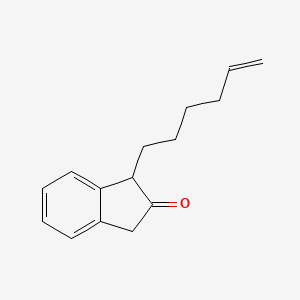
![4-[1-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]cyclohexyl]-N,N-bis(4-methoxyphenyl)aniline](/img/structure/B12559897.png)
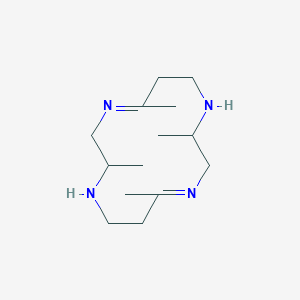
![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
